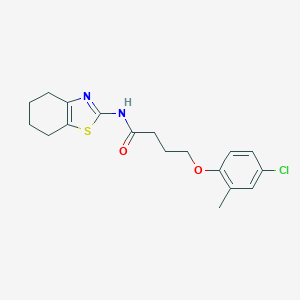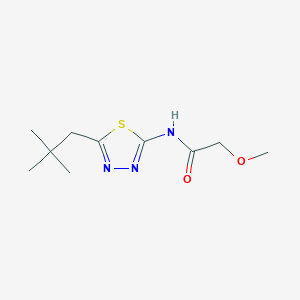![molecular formula C15H17N3O3S2 B216349 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide, also known as MBTS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBTS belongs to the class of sulfonamide compounds, which are known for their antibacterial, anti-inflammatory, and antitumor properties.
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not fully understood. However, it has been suggested that 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to inhibit the growth of bacteria by interfering with the biosynthesis of bacterial cell walls. The anti-inflammatory activity of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to inhibit the growth of bacteria by inhibiting the biosynthesis of bacterial cell walls. Additionally, 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antibacterial, and anti-inflammatory activities. However, there are also some limitations to using 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide in lab experiments. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not very soluble in water, which can make it difficult to use in some assays. Additionally, the mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide. This would provide a better understanding of how 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide exerts its anticancer, antibacterial, and anti-inflammatory activities. Another area of research could focus on optimizing the synthesis method of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide to improve its yield and purity. Additionally, research could focus on developing 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide derivatives with improved solubility and bioavailability. Finally, research could focus on in vivo studies to determine the efficacy and safety of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide as a potential therapeutic agent.
Synthesis Methods
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide can be synthesized using several methods, including the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzyl isothiocyanate in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The yield of the synthesis method can be optimized by controlling the reaction conditions, such as temperature and reaction time.
Scientific Research Applications
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been studied for its anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide |
|---|---|
Molecular Formula |
C15H17N3O3S2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C15H17N3O3S2/c1-21-13-6-2-11(3-7-13)10-17-15(22)18-12-4-8-14(9-5-12)23(16,19)20/h2-9H,10H2,1H3,(H2,16,19,20)(H2,17,18,22) |
InChI Key |
JOXPLGCRWZUYSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)